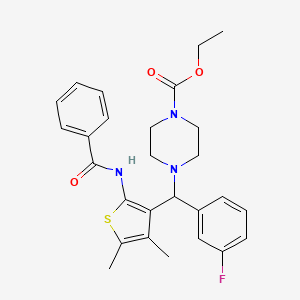

Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16303441

Molecular Formula: C27H30FN3O3S

Molecular Weight: 495.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H30FN3O3S |

|---|---|

| Molecular Weight | 495.6 g/mol |

| IUPAC Name | ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-(3-fluorophenyl)methyl]piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C27H30FN3O3S/c1-4-34-27(33)31-15-13-30(14-16-31)24(21-11-8-12-22(28)17-21)23-18(2)19(3)35-26(23)29-25(32)20-9-6-5-7-10-20/h5-12,17,24H,4,13-16H2,1-3H3,(H,29,32) |

| Standard InChI Key | JCDMSENLGNDTGH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4 |

Introduction

Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate is a complex synthetic organic compound featuring a piperazine ring, a benzamido group, a dimethylthiophene moiety, and a fluorophenyl substituent. Its molecular weight is approximately 494.6 g/mol, indicating a large and intricate molecular structure. This compound is of interest in medicinal chemistry due to its potential therapeutic properties, particularly in antimicrobial and anticancer activities.

Synthesis and Optimization

The synthesis of Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate involves multiple steps, often requiring careful optimization to achieve high yields and purity. Techniques such as high-throughput screening and continuous flow chemistry can be employed to enhance efficiency during industrial production.

Synthetic Route Overview

-

Preparation of Intermediates: Involves the synthesis of benzamido and fluorophenyl intermediates.

-

Coupling Reactions: Combines the intermediates with a piperazine derivative.

-

Purification: Recrystallization and chromatography are commonly used to achieve high purity.

Potential Applications

Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate is primarily explored for its potential in medicinal chemistry, particularly in developing pharmaceuticals that target various biological pathways. Its unique combination of functional groups suggests potential therapeutic activities:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume